

literature review of dibenzocyclooctadiene lignans

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An In-Depth Technical Guide to Dibenzocyclooctadiene Lignans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzocyclooctadiene lignans (DBCLS) are a significant class of natural products predominantly isolated from plants of the Schisandraceae family, such as Schisandra chinensis, Schisandra sphenanthera, and species of the Kadsura genus.[1][2][3] These compounds are characterized by a unique and rigid dibenzocyclooctadiene skeleton.[4] For thousands of years, extracts from these plants have been utilized in Traditional Chinese Medicine (TCM) as tonics and to treat a variety of ailments, including cough, liver disease, and insomnia.[4][5][6]

Modern phytochemical and pharmacological research has identified DBCLS as the primary active constituents responsible for the diverse health benefits attributed to these plants.[4][6] To date, over 350 dibenzocyclooctadiene lignans have been identified, with extensive research highlighting their broad spectrum of biological activities.[7] These include potent hepatoprotective, anticancer, neuroprotective, anti-inflammatory, and antiviral properties.[4][7] [8] Lignans such as schisandrin, gomisin A, and deoxyschisandrin are among the most extensively studied compounds in this class.[8][9] This review aims to provide a comprehensive technical guide on the phytochemistry, biological activities, and mechanisms of action of dibenzocyclooctadiene lignans, with a focus on their therapeutic potential.



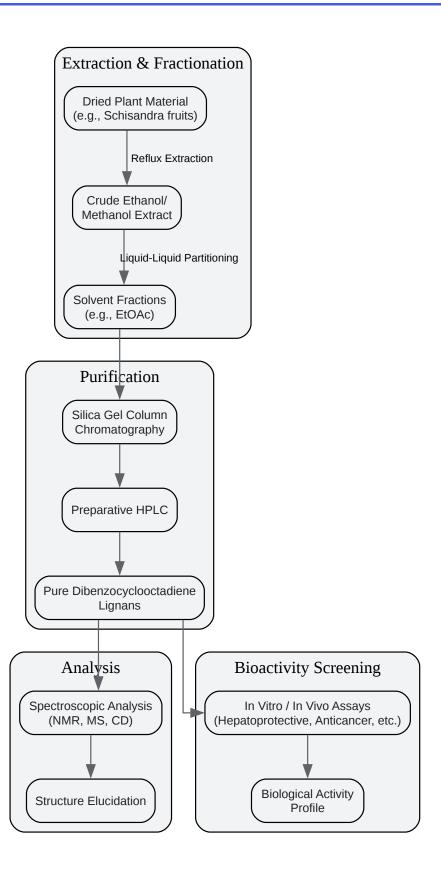
Phytochemistry: Isolation and Structure Elucidation

The extraction and isolation of dibenzocyclooctadiene lignans from plant material is a critical first step for their study. A general experimental protocol for this process is outlined below.

Experimental Protocol: Isolation and Purification

- Extraction: Dried and pulverized plant material (e.g., fruits or stems of Schisandra species) is typically extracted with a solvent such as ethanol or methanol under reflux.[10] The resulting solution is concentrated in a vacuum to yield a crude extract.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- Column Chromatography: The fractions, particularly the less polar ones like the ether or ethyl acetate fractions, are subjected to repeated column chromatography.[11] Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., a hexane-acetone or chloroform-methanol mixture) as the mobile phase.
- Purification: Further purification is often achieved using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).[12][13]
- Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods.[11][14][15][16] This includes Mass Spectrometry (MS) for molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HMQC, HMBC, NOESY) for determining the carbon-hydrogen framework and stereochemistry, and Circular Dichroism (CD) spectra to establish the absolute configuration of the biphenyl moiety.[11][14]





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General workflow for isolation and evaluation of dibenzocyclooctadiene lignans.



Biological Activities and Therapeutic Potential

Dibenzocyclooctadiene lignans exhibit a wide array of pharmacological effects, making them promising candidates for drug development.

Hepatoprotective Activity

The liver-protective effects of DBCLS are one of their most well-documented properties.[7] Several lignans have shown significant protective activity in various in vitro and in vivo models of liver damage induced by toxins like carbon tetrachloride (CCI₄) and N-acetyl-p-aminophenol (APAP).[5][17]

Mechanism: The hepatoprotective mechanism is multi-faceted, involving the enhancement of the liver's antioxidant defense systems, such as increasing mitochondrial glutathione (GSH) levels, and the modulation of signaling pathways related to inflammation and cell death.[7][9] [18]

Experimental Protocol: In Vitro Hepatoprotective Assay A common method involves using the human liver cancer cell line HepG2.

- Cell Culture: HepG2 cells are cultured in an appropriate medium.
- Induction of Injury: Liver injury is induced by exposing the cells to a hepatotoxin, such as CCl₄ or APAP.[12][17]
- Treatment: Cells are co-treated with the toxin and various concentrations of the isolated lignan. A known hepatoprotective agent like Biphenyldicarboxylate (DDB) may be used as a positive control.[19]
- Viability Assessment: Cell viability is measured using an MTT assay, which quantifies mitochondrial metabolic activity.[12]
- Biochemical Analysis: The levels of intracellular reactive oxygen species (ROS), triglyceride (TG), and total cholesterol (TC) in the cell lysates can be measured to assess oxidative stress and lipid accumulation.[20]

Table 1: Selected Hepatoprotective Dibenzocyclooctadiene Lignans



Compound	Model	Key Findings	Reference
Dichloroschisanhe nol	CCl₄-induced injury	Strongest protective activity with cell survival rate >98.0%.	[19]
Schisantherin A	Acetaminophen- induced injury	Showed hepatoprotective effects.	[9]
Gomisin A	Acetaminophen- induced injury	Showed hepatoprotective effects.	[9]
y-Schisandrin	Animal model	Increased mitochondrial glutathione and serum vitamin C levels.	[9]
Spirobenzofuranoid 6 & 15	APAP-induced toxicity in HepG2	Moderate activity with cell survival rates of 52.2% and 50.2% at 10 μM.	[17]

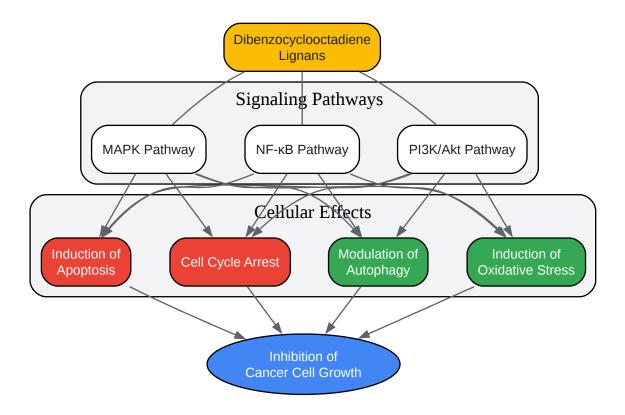
| Kadcolignan H & J | FFA-induced HepG2 cells | Inhibited triglyceride and total cholesterol levels. |[20] |

Anticancer Activity

DBCLS have emerged as significant potential anticancer agents, demonstrating efficacy against various cancer types.[1][2][3] Their anticancer effects are attributed to a multi-targeted approach.[1][3]

Mechanism: The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, modulation of autophagy, induction of oxidative stress, and the disruption of key cancer-related signaling pathways, including MAPK, PI3K/Akt, and NF-kB.[1] [2][3] Furthermore, some lignans can target cancer stem cells and help mitigate multi-drug resistance.[1][2]





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Anticancer mechanisms of dibenzocyclooctadiene lignans.

Experimental Protocol: Cytotoxicity Assay

- Cell Lines: A panel of human cancer cell lines (e.g., triple-negative breast cancer lines MDA-MB-231 and HCC-1937) are cultured.[16][21]
- Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
- Viability Measurement: The cytotoxic activity is assessed using the MTT method, which
 measures the percentage of viable cells relative to an untreated control.[16]
- IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Table 2: Anticancer Activity of Selected Dibenzocyclooctadiene Lignans



Compound	Cancer Cell Line	IC50 Value	Reference
Sphaerandrin A & others	MDA-MB-231, HCC- 1937	> 50 µM (inactive)	[16]
Bicyclol	HepG2 (Hepatocellular Carcinoma)	Inhibits proliferation via cell cycle inhibition and autophagy.	[22]
Gomisin L1	Cancer cells	Induces oxidative stress.	[22]

| Gomisin J | Cancer cells | Modulates autophagy. |[22] |

Neuroprotective Activity

Several DBCLS have demonstrated significant potential in protecting neuronal cells from various toxins and oxidative stress, suggesting their utility in treating neurodegenerative diseases.[23][24]

Mechanism: The neuroprotective effects of lignans like deoxyschisandrin, gomisin N, and wuweizisu C are linked to their ability to attenuate glutamate-induced neurotoxicity.[18][25] They achieve this by inhibiting the increase of intracellular calcium [Ca²⁺], improving the glutathione defense system, and inhibiting the formation of cellular peroxides.[18][25] They can also regulate inflammation and apoptosis-related proteins in neuronal cells.[26]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

- Cell Culture: Primary cultures of rat cortical cells are established.[18][25]
- Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cultured neurons to Lglutamate.[18][25]
- Treatment: Cells are pre-treated with the test lignans before glutamate exposure.
- Assessment: The protective effect is measured by assessing cell viability and key
 mechanistic markers, such as intracellular calcium levels, glutathione levels, and peroxide
 formation.[18][25]



Table 3: Neuroprotective Effects of Dibenzocyclooctadiene Lignans

Compound	Model	Key Findings	Reference
Deoxyschisandrin	Glutamate-induced toxicity in rat cortical cells	Significantly attenuated neurotoxicity.	[18]
Gomisin N	Glutamate-induced toxicity in rat cortical cells	Significantly attenuated neurotoxicity.	[18]
Wuweizisu C	Glutamate-induced toxicity in rat cortical cells	Significantly attenuated neurotoxicity.	[18]
Schisantherin A	Serum/glucose deprivation in SH- SY5Y cells	Strong protective effects against injury.	[26]
Schizandrin C	Serum/glucose deprivation in SH- SY5Y cells	Strong protective effects against injury.	[26]

 \mid Schizandrol B \mid Serum/glucose deprivation in SH-SY5Y cells \mid Strong protective effects against injury. \mid [26] \mid

Antiviral Activity

DBCLS have shown promising activity against several viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[5][14]

Mechanism: The precise antiviral mechanisms are still under investigation, but for some lignans, it involves the inhibition of viral replication and reverse transcriptase.[5][27]

Table 4: Antiviral Activity of Selected Dibenzocyclooctadiene Lignans



Compound	Virus	Activity (EC ₅₀ / IC ₅₀)	Therapeutic Index (TI)	Reference
Gomisin-G	HIV	EC₅o: 0.006 μg/mL	300	[5]
Schizantherin-D	HIV	EC50: 0.5 μg/mL	110	[5]
Kadsuranin	HIV	EC50: 0.8 μg/mL	56	[5]
(-)-Wuweizisu C	HIV	EC50: 1.2 μg/mL	33.3	[5]
Rubrilignan B	HIV-1	EC50: 1.82 μg/mL	18.6	[28]
Rubrilignan A	HIV-1	EC50: 2.26 μg/mL	35.5	[28]
Schinlignan G	HBV	IC50: 5.13 μg/mL	Not Reported	[14]

| Methylgomisin O | HBV | IC50: 5.49 μg/mL | Not Reported |[14] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. DBCLS have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[6][11][15]

Mechanism: A key mechanism is the inhibition of the NF-κB signaling pathway, which controls the transcription of pro-inflammatory genes.[6] By suppressing NF-κB activation, these lignans can reduce the production of cytokines and other inflammatory molecules in response to stimuli like lipopolysaccharide (LPS).[6][11]

Experimental Protocol: NO Inhibition Assay

- Cell Culture: Murine microglial cells (e.g., BV2) or macrophage cells (e.g., RAW 264.7) are used.[11][15]
- Induction of Inflammation: Inflammation is induced by stimulating the cells with LPS.[11][15]



- Treatment: Cells are treated with the test lignans in the presence of LPS.
- NO Measurement: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
- IC₅₀ Determination: The IC₅₀ value for NO inhibition is calculated.

Table 5: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans

Compound	Model	IC50 Value	Reference
Ananolignan F	LPS-stimulated RAW 264.7 cells	41.32 ± 1.45 μM	[15]
Ananonin J	LPS-stimulated RAW 264.7 cells	45.24 ± 1.46 μM	[15]
Ananolignan C	LPS-stimulated RAW 264.7 cells	48.71 ± 1.34 μM	[15]
(-)-Gomisin N	LPS-stimulated monocytes	Activity comparable to prednisolone	[6]

| (+)-y-Schisandrin | LPS-stimulated monocytes | Activity comparable to prednisolone |[6] |

Pharmacokinetics and Bioavailability

Despite their promising biological activities, the therapeutic application of dibenzocyclooctadiene lignans is often hampered by their poor pharmacokinetic profiles. Many lignans, including schisandrin A, exhibit poor water solubility and undergo extensive first-pass metabolism in the liver, leading to low systemic bioavailability.[8]

The primary metabolic pathways for these lignans involve demethylation and hydroxylation, catalyzed mainly by cytochrome P450 enzymes like CYP3A4 and CYP2C9.[8][29] This extensive metabolism means that the parent compounds are rapidly cleared from circulation. Furthermore, some schisandra lignans can act as inhibitors of these same CYP enzymes, leading to a high potential for drug-drug interactions when co-administered with other medications.[29] Current research is exploring advanced drug delivery systems to overcome



these challenges and enhance the therapeutic efficacy of these potent natural compounds.[8] [30]

Conclusion and Future Prospects

Dibenzocyclooctadiene lignans from the Schisandraceae family represent a class of natural products with remarkable structural diversity and a wide spectrum of pharmacological activities. Their well-established hepatoprotective, anticancer, neuroprotective, antiviral, and anti-inflammatory properties make them highly attractive candidates for further research and development in oncology, neurology, and infectious diseases.[1][8] The multi-targeted nature of their anticancer effects is particularly promising for developing new therapeutic strategies.[1][3]

The primary hurdles to their clinical application are poor bioavailability and potential for drug interactions.[8][29] Future research should focus on the development of novel drug delivery systems to improve their pharmacokinetic profiles. Additionally, further elucidation of their molecular mechanisms and structure-activity relationships will be crucial for designing semi-synthetic derivatives with enhanced potency and selectivity. The continued exploration of this unique class of compounds holds significant promise for the discovery of new therapeutic agents to address unmet clinical needs.

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